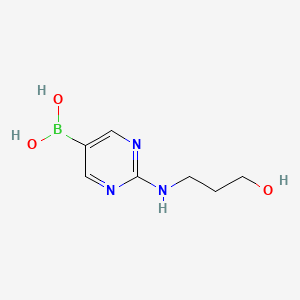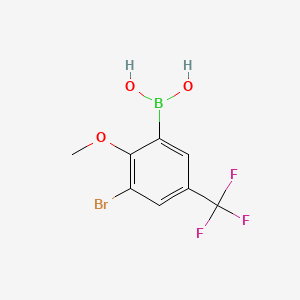
(3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound features a boronic acid group attached to a phenyl ring substituted with bromine, methoxy, and trifluoromethyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-methoxy-5-(trifluoromethyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including oxidation, reduction, and substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura reaction typically yields biaryl compounds, while oxidation and reduction reactions produce various oxidized or reduced derivatives of the original compound.
科学研究应用
Chemistry: In chemistry, (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form carbon-carbon bonds makes it a crucial reagent in the construction of complex molecular architectures .
Biology and Medicine: The compound’s derivatives have shown potential in biological and medicinal chemistry. They are investigated for their biological activities, including enzyme inhibition and receptor binding. These properties make them valuable in drug discovery and development.
Industry: In the industrial sector, this boronic acid is used in the production of polymers, electronic materials, and specialty chemicals. Its role in the synthesis of advanced materials contributes to the development of new technologies and products.
作用机制
The mechanism of action of (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid in the Suzuki-Miyaura reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
相似化合物的比较
- 3-(Trifluoromethyl)phenylboronic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, (3-Bromo-2-methoxy-5-(trifluoromethyl)phenyl)boronic acid offers unique reactivity due to the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups. This combination enhances its versatility in various chemical reactions, making it a valuable reagent in organic synthesis .
属性
分子式 |
C8H7BBrF3O3 |
|---|---|
分子量 |
298.85 g/mol |
IUPAC 名称 |
[3-bromo-2-methoxy-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BBrF3O3/c1-16-7-5(9(14)15)2-4(3-6(7)10)8(11,12)13/h2-3,14-15H,1H3 |
InChI 键 |
XBKHZQGVMWOILQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1OC)Br)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


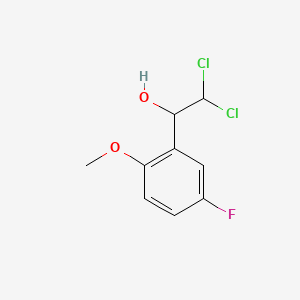

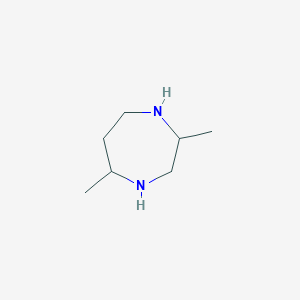

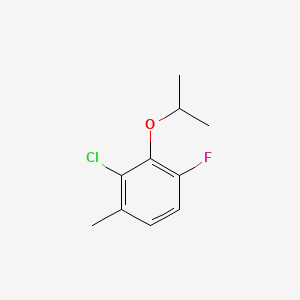
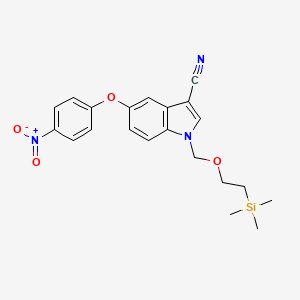
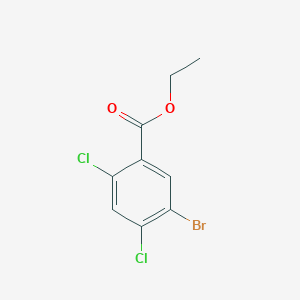
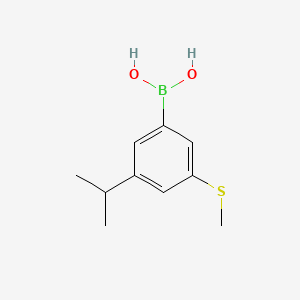
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)

![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023270.png)
![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
